4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further linked to a chromen-2-one core. The compound has gained attention in scientific research due to its potential pharmacological properties and applications in various fields.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
The future directions for research on “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one” could include elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, assessing its safety and hazards would be crucial .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleoside and nucleoside analogues through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound’s action on ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This can affect nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced by reacting the piperazine intermediate with 2-fluorobenzoyl chloride under basic conditions.
Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized by reacting 7,8-dimethylcoumarin with the fluorophenyl-piperazine intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine core instead of a chromen-2-one core.
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(phenyl)-1,3,5-triazin-2-amine: Another similar compound with a phenyl group instead of a naphthalene group.
Uniqueness
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of a fluorophenyl-piperazine moiety with a chromen-2-one core
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-7-8-18-17(13-21(26)27-22(18)16(15)2)14-24-9-11-25(12-10-24)20-6-4-3-5-19(20)23/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCZFKZYABFVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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